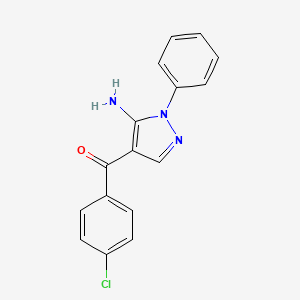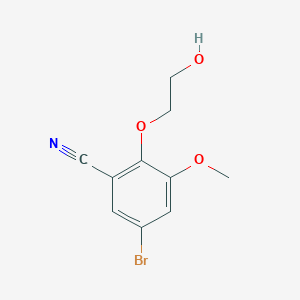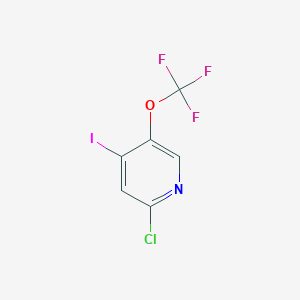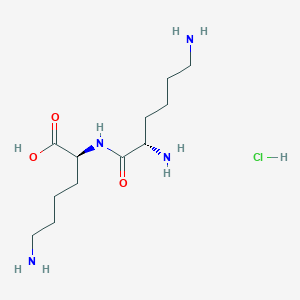
2-(4-Bromo-3-methoxyphenyl)oxy-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-3-methoxyphenyl)oxy-ethanol, also known as 4-bromo-3-methoxybenzyl alcohol, is an organic compound with a molecular formula of C9H11BrO2. It is a colorless liquid with a sweet, balsamic odor, and is insoluble in water. It has a wide range of applications in the field of organic chemistry, ranging from use as a reagent in various synthetic processes to its use as a starting material for the synthesis of various drugs.
Mécanisme D'action
2-(4-Bromo-3-methoxyphenyl)oxy-ethanol acts as a nucleophile in organic reactions. It undergoes nucleophilic substitution reactions with alkyl halides and acyl halides, and can also undergo Friedel-Crafts alkylation reactions. In addition, it can undergo a variety of other reactions, such as addition reactions, elimination reactions, and condensation reactions.
Biochemical and Physiological Effects
2-(4-Bromo-3-methoxyphenyl)oxy-ethanol has not been found to have any significant biochemical or physiological effects. It is not known to be toxic, and is not known to cause any adverse effects when used in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Bromo-3-methoxyphenyl)oxy-ethanol is a useful reagent for a variety of organic synthesis reactions. It is relatively inexpensive, and is readily available from chemical suppliers. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, it is not soluble in water, and thus may not be suitable for some reactions that require aqueous solvents.
Orientations Futures
2-(4-Bromo-3-methoxyphenyl)oxy-ethanol has a wide range of applications in organic synthesis, and its use as a reagent is likely to continue to increase in the future. In particular, its use in the synthesis of various drugs, polymers, and other compounds is likely to increase as new applications are discovered. In addition, further research into its mechanism of action and its biochemical and physiological effects is likely to lead to the development of new and improved synthetic methods. Finally, the development of new and improved methods for the synthesis of 2-(4-Bromo-3-methoxyphenyl)oxy-ethanol is likely to lead to increased availability of this compound, which will in turn lead to its increased use in organic synthesis.
Méthodes De Synthèse
2-(4-Bromo-3-methoxyphenyl)oxy-ethanol can be synthesized via a number of methods. The most commonly used method is the reaction of 2-(4-Bromo-3-methoxyphenyl)oxy-ethanolthoxybenzaldehyde with ethanol in the presence of an acid catalyst. This method produces a yield of up to 95%. Other methods include the reaction of 2-(4-Bromo-3-methoxyphenyl)oxy-ethanolthoxybenzene with ethylene oxide, the reaction of 2-(4-Bromo-3-methoxyphenyl)oxy-ethanolthoxyphenol with ethylene oxide, and the reaction of 2-(4-Bromo-3-methoxyphenyl)oxy-ethanolthoxybenzyl chloride with sodium ethoxide.
Applications De Recherche Scientifique
2-(4-Bromo-3-methoxyphenyl)oxy-ethanol has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various drugs, such as the antifungal agent clotrimazole, the anti-inflammatory agent ketoprofen, and the antidepressant drug fluoxetine. It is also used in the synthesis of various other compounds, such as the insect repellent DEET and the anti-malarial drug artemisinin. In addition, 2-(4-Bromo-3-methoxyphenyl)oxy-ethanol is used in the synthesis of various polymers, such as polyurethanes and polyesters.
Propriétés
IUPAC Name |
2-(4-bromo-3-methoxyphenoxy)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-12-9-6-7(13-5-4-11)2-3-8(9)10/h2-3,6,11H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUJWTGCPSJIMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCCO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-methoxyphenyl)oxy-ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6337282.png)



![{[(4-tert-Butylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6337324.png)



![2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-1,4-piperazinedicarboxylic acid 1,4-bis(1,1-dimethylethyl) ester](/img/structure/B6337355.png)


